molecular formula C29H26BrNO3 B12038539 2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12038539
M. Wt: 516.4 g/mol
InChI Key: LOCGHDGGTHREQL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The quinoline core can also interact with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate: Unique due to its specific substitution pattern on the quinoline core.

    4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline: Similar structure but lacks the quinoline core.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a different heterocyclic core but shares the bromophenyl group

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the quinoline core, which imparts specific photophysical and biological properties .

Properties

Molecular Formula

C29H26BrNO3

Molecular Weight

516.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C29H26BrNO3/c1-3-4-5-20-7-9-21(10-8-20)27-17-25(24-16-19(2)6-15-26(24)31-27)29(33)34-18-28(32)22-11-13-23(30)14-12-22/h6-17H,3-5,18H2,1-2H3

InChI Key

LOCGHDGGTHREQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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